molecular formula C25H22N2O4 B5500541 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid

3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid

Cat. No. B5500541
M. Wt: 414.5 g/mol
InChI Key: HURYDRANBZDEAQ-CJLVFECKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid involves multiple steps, including optical resolution and preferential crystallization techniques to achieve optically active forms. For instance, optical resolution by preferential crystallization has been used to synthesize optically active derivatives, demonstrating the complexity and precision required in these synthesis processes (Shiraiwa et al., 2002), (Shiraiwa et al., 2003).

Scientific Research Applications

Chlorogenic Acid (CGA) - A Pharmacological Perspective

CGA is a prevalent isomer among caffeoylquinic acid isomers found in green coffee extracts and tea, known for its diverse therapeutic roles. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulation effects. CGA's modulation of lipid and glucose metabolism suggests its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and hypocholesterolemic influence underscore its significance in medical research and potential as a natural food additive (M. Naveed et al., 2018).

Caffeic Acid Derivatives and Applications

Caffeic Acid (CA) is recognized for its broad spectrum of biological activities and potential therapeutic applications, prompting the development of new chemical entities based on the CA scaffold. CA derivatives exhibit significant biological activities and hold promise in treating human diseases associated with oxidative stress. Their application extends to the cosmetic industry, highlighting the importance of structural modification for therapeutic use (T. Silva, Catarina Oliveira, F. Borges, 2014).

Nitisinone (NTBC) - A Study on Degradation and Stability

Originally developed as a triketone herbicide, NTBC has found medical applications in treating hepatorenal tyrosinemia. Research focusing on NTBC's stability, degradation pathways, and degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) contributes to understanding the risks and benefits of its medical application (Hanna Barchańska et al., 2019).

Cinnamic Acid Derivatives - Anticancer Agents

Cinnamic acid derivatives have been explored for their anticancer potentials. The 3-phenyl acrylic acid functionality offers multiple reactive sites for modification, resulting in various derivatives with antitumor efficacy. This review highlights the synthesis, biological evaluation, and potential of cinnamoyl derivatives as traditional and recent synthetic antitumor agents, demonstrating the underutilized medicinal tradition of these compounds (Prithwiraj De, M. Baltas, F. Bedos-Belval, 2011).

Novel Substituted 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones

Research on substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones has provided insights into their synthesis, spectroscopic, and structural properties. This work offers a perspective on the potential applications of these compounds in various fields, including medicinal chemistry (R. Issac, J. Tierney, 1996).

properties

IUPAC Name

3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c28-23(29)17-21(19-12-6-2-7-13-19)26-25(31)22(16-18-10-4-1-5-11-18)27-24(30)20-14-8-3-9-15-20/h1-16,21H,17H2,(H,26,31)(H,27,30)(H,28,29)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURYDRANBZDEAQ-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC(CC(=O)O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC(CC(=O)O)C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid

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